molecular formula C7H4FNS B075342 4-Fluorophenyl isothiocyanate CAS No. 1544-68-9

4-Fluorophenyl isothiocyanate

Cat. No.: B075342
CAS No.: 1544-68-9
M. Wt: 153.18 g/mol
InChI Key: NFIUJHJMCQQYDL-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenyl isothiocyanate can be synthesized through a one-pot process from primary amines under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . The choice of solvent is crucial for the successful formation of the dithiocarbamate salt, especially for highly electron-deficient substrates .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 4-fluoroaniline with thiophosgene or its analogs. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Fluorophenyl isothiocyanate is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in organic synthesis. The fluorine substitution also imparts distinct chemical properties that differentiate it from other phenyl isothiocyanate derivatives .

Properties

IUPAC Name

1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUJHJMCQQYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061768
Record name p-Fluorophenyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-68-9
Record name 4-Fluorophenyl isothiocyanate
Source CAS Common Chemistry
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Record name Benzene, 1-fluoro-4-isothiocyanato-
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Record name 4-Fluorophenyl isothiocyanate
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Record name Benzene, 1-fluoro-4-isothiocyanato-
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Record name p-Fluorophenyl isothiocyanate
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Record name 4-fluorophenyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluorophenyl isothiocyanate
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Customer
Q & A

Q1: How does 4-Fluorophenyl isothiocyanate react with aniline derivatives, and how does the structure of the aniline influence the reaction rate?

A1: this compound reacts with anilines to form thiourea derivatives. The reaction rate is influenced by the electron density on the nitrogen atom of the aniline's amino group. Electron-donating substituents on the aniline ring increase the electron density, leading to faster reaction rates. Conversely, electron-withdrawing substituents decrease the electron density and slow down the reaction. []

Q2: What is a recent application of this compound in material science?

A2: this compound was recently employed in the synthesis of multi-variant surface-mounted metal-organic frameworks (h-SURMOFs). [] Researchers utilized its reactivity with amino groups to perform chemo-selective and location-specific post-deposition modifications of h-SURMOFs. This modification strategy enables the precise control of functionality within the h-SURMOF structure, leading to materials with tailored properties for applications such as selective adsorption and separation. []

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